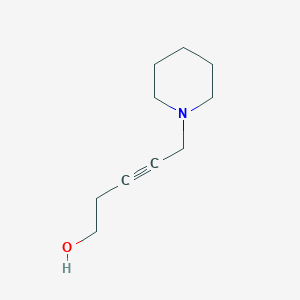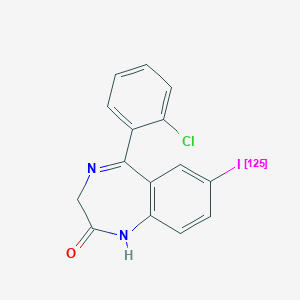
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used in the treatment of anxiety, insomnia, and seizures.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the binding to the benzodiazepine receptor, which is a type of GABA-A receptor. This binding enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- are similar to other benzodiazepines. This compound enhances the activity of the GABA-A receptor, which leads to the inhibition of neuronal activity in the central nervous system. This results in the anxiolytic, sedative, and muscle relaxant effects of benzodiazepines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in lab experiments has several advantages. This compound has high affinity and specificity for the benzodiazepine receptor, which makes it an ideal radioligand for imaging studies. It also has a long half-life, which allows for longer imaging sessions. However, the use of radioisotopes requires specialized equipment and safety precautions, which can limit the accessibility of this compound for lab experiments.
Direcciones Futuras
There are several future directions for the use of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- in scientific research. One potential application is in the study of the GABA-A receptor and its role in neurological disorders such as anxiety, depression, and epilepsy. Another potential application is in the development of new benzodiazepine drugs with improved efficacy and reduced side effects. Additionally, the use of this compound in combination with other imaging techniques such as MRI and PET could provide a more comprehensive understanding of the central nervous system.
In conclusion, 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- is a chemical compound that has significant potential in scientific research for its therapeutic applications. Its high affinity and specificity for the benzodiazepine receptor make it an ideal radioligand for imaging studies of the central nervous system. Further research in this area could lead to the development of new benzodiazepine drugs with improved efficacy and reduced side effects.
Métodos De Síntesis
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- involves the reaction of 2-amino-5-chlorobenzophenone with hydrazine hydrate, followed by the reaction with iodine monochloride. This reaction yields the desired compound with a radioisotope of iodine-125.
Aplicaciones Científicas De Investigación
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- has been extensively used in scientific research for its potential therapeutic applications. This compound is used in the development of radioligands for imaging studies of the central nervous system. It has been found to bind with high affinity to the benzodiazepine receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound is also used in the study of the GABA-A receptor, which is the primary target of benzodiazepines.
Propiedades
Número CAS |
106077-19-4 |
|---|---|
Nombre del producto |
2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-1,3-dihydro-7-(iodo-125 I)- |
Fórmula molecular |
C15H10ClIN2O |
Peso molecular |
394.61 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-7-(125I)iodanyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H10ClIN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)/i17-2 |
Clave InChI |
NKIAKMOTSXTHII-QZIRHQCUSA-N |
SMILES isomérico |
C1C(=O)NC2=C(C=C(C=C2)[125I])C(=N1)C3=CC=CC=C3Cl |
SMILES |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
SMILES canónico |
C1C(=O)NC2=C(C=C(C=C2)I)C(=N1)C3=CC=CC=C3Cl |
Sinónimos |
7-iodoclonazepam |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
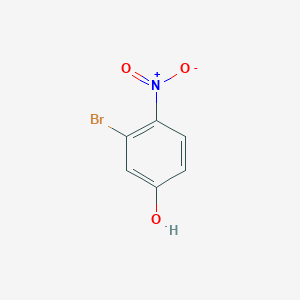

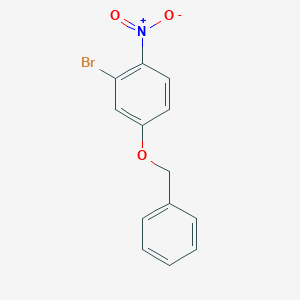
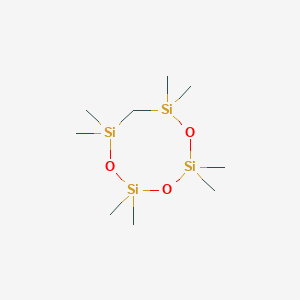
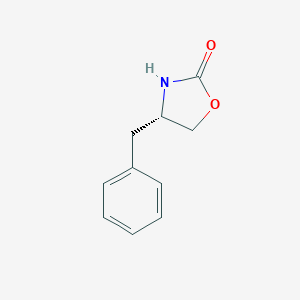
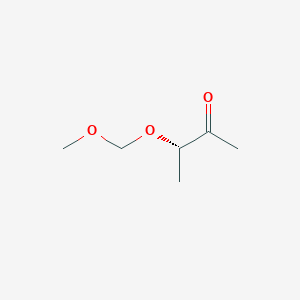
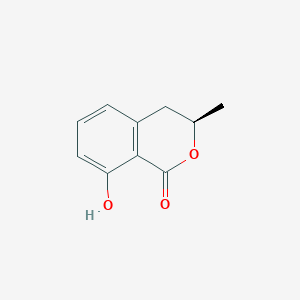
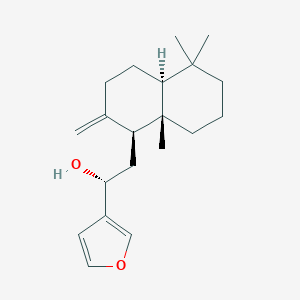
![6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine](/img/structure/B22734.png)


